molecular formula C12H11BrN4O4 B445555 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B445555
M. Wt: 355.14g/mol
InChI Key: RDXRTBVZPGTTNG-UHFFFAOYSA-N
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Description

4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, a nitro group, and a pyrazole ring. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Formation of the Pyrazole Ring: Cyclization to form the pyrazole ring.

    Amidation: Formation of the carboxamide group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for cyclization and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of the nitro group and the pyrazole ring suggests potential interactions with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)BENZENESULFONAMIDE
  • 4-BROMO-N-(3-METHOXY-2-METHYLPHENYL)BENZENESULFONAMIDE
  • 3-BROMO-4-METHOXY-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDE

Uniqueness

4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups and the pyrazole ring, which confer specific reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H11BrN4O4

Molecular Weight

355.14g/mol

IUPAC Name

4-bromo-N-(2-methoxy-4-nitrophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O4/c1-16-6-8(13)11(15-16)12(18)14-9-4-3-7(17(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,14,18)

InChI Key

RDXRTBVZPGTTNG-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br

Origin of Product

United States

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